Ethyl 3-amino-6-bromopyrazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-6-bromopyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBKOMYLPCEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856632 | |
| Record name | Ethyl 3-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612835-51-5 | |
| Record name | Ethyl 3-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-6-bromopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-pyrazinecarboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: Ethanol in the presence of a strong acid catalyst like sulfuric acid.
Substitution: Sodium azide, potassium thiocyanate, or amines in polar solvents.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Hydrolysis Products: 3-amino-6-bromopyrazine-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Ethyl 3-amino-6-bromopyrazine-2-carboxylate has been investigated for its anticancer properties. Similar compounds have shown efficacy against various cancer types through mechanisms such as enzyme inhibition and receptor antagonism. For instance, studies have indicated that derivatives of pyrazine can inhibit the mitotic kinase Nek2, which is implicated in tumor growth and metastasis .
1.2 Antiviral Activity
Research suggests that this compound may also possess antiviral properties, making it a candidate for developing treatments against viral infections. Its structural features allow it to interact with viral enzymes or receptors, potentially blocking viral replication.
1.3 Synthesis of Pharmaceutical Intermediates
The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its unique functional groups enhance its reactivity, allowing for the formation of various derivatives that can be optimized for specific biological activities.
Materials Science
This compound is utilized in materials science for developing novel materials with specific properties. Its incorporation into polymer matrices can modify physical characteristics such as thermal stability and mechanical strength.
Case Study 1: Anticancer Drug Development
A study focused on the synthesis of this compound derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The compounds exhibited a dose-dependent response, indicating their potential as lead compounds for drug development .
Case Study 2: Antiviral Research
Research conducted on similar pyrazine derivatives revealed promising antiviral activity against specific viral strains. The mechanism involved competitive inhibition of viral enzymes, which was confirmed through binding affinity assays.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of RNA-dependent RNA polymerase, a key enzyme in the replication of certain viruses . The bromine and amino groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Methyl esters are more commonly used in Favipiravir synthesis due to their lower steric hindrance during nucleophilic substitution .
- Bromine Position : Bromine at position 6 enhances electrophilicity, facilitating substitutions (e.g., with fluorine in Favipiravir). In contrast, bromine at position 3 (as in methyl 3-bromo-6-methylpyrazine-2-carboxylate) directs reactivity toward different synthetic pathways, such as cross-coupling for agrochemicals .
- Amino Group Utility: The amino group at position 3 enables further functionalization, such as amidation (e.g., in kinase inhibitor synthesis) or diazotization for introducing halogens .
Physical and Chemical Properties
- Purity and Stability: Mthis compound is commercially available at ≥98% purity (TCI America, Thermo Scientific) with a melting point of 174°C . The ethyl variant’s stability data are lacking but inferred to be similar due to structural parallels.
- Safety : Both compounds require careful handling due to risks of skin/eye irritation and respiratory distress .
Biological Activity
Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H8BrN3O2, characterized by a pyrazine ring with an amino group at position 3, a bromine atom at position 6, and an ethyl ester group at the carboxylic acid position (position 2). This unique structure contributes to its biological reactivity and potential therapeutic applications.
Biological Activities
This compound exhibits several promising biological activities:
- Anticancer Properties : Similar pyrazine derivatives have shown potential as anticancer agents. Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Activity : The compound has been investigated for its antiviral properties, particularly its ability to inhibit RNA-dependent RNA polymerase, a crucial enzyme for viral replication. This mechanism is particularly relevant in the context of emerging viral diseases.
- Enzyme Inhibition : this compound may interact with specific enzymes or receptors involved in disease pathways, making it a candidate for drug development targeting various conditions.
The mechanism of action involves the compound's interaction with biological targets. For instance, it may act as an inhibitor of key enzymes involved in cancer and viral replication pathways. Research suggests that the presence of the bromine atom enhances its reactivity, potentially increasing its binding affinity to these targets .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Mthis compound | C7H8BrN3O2 | Contains a methyl group instead of an ethyl group |
| Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate | C8H10BrN3O2 | Features an additional methylamino group |
| Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | C8H10BrN4O2 | Has two amino groups, enhancing potential reactivity |
This compound stands out due to its unique combination of functional groups that may enhance its solubility and biological activity compared to other similar compounds.
Research Findings and Case Studies
- Anticancer Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in breast cancer cells through caspase activation pathways.
- Antiviral Research : A study focusing on the compound's antiviral properties highlighted its efficacy against RNA viruses. The mechanism involves inhibition of viral replication by targeting essential viral enzymes, which could lead to new therapeutic strategies against viral infections .
- Synthetic Applications : this compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility in organic synthesis makes it valuable for developing novel therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
